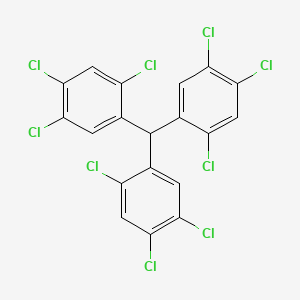
Tris(2,4,5-trichlorophenyl)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2,4,5-trichlorophenyl)methane is an organic compound that belongs to the class of triarylmethane derivatives. It is characterized by a central carbon atom bonded to three 2,4,5-trichlorophenyl groups. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,4,5-trichlorophenyl)methane typically involves the reaction of 2,4,5-trichlorobenzyl chloride with a suitable base, such as sodium or potassium hydroxide, in an organic solvent like toluene or xylene. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
3C6H2Cl3CH2Cl+Base→C(C6H2Cl3)3+By-products
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Tris(2,4,5-trichlorophenyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of triarylmethane derivatives with reduced functional groups.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other substituents like nitro, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of tris(2,4,5-trichlorophenyl)quinone.
Reduction: Formation of tris(2,4,5-trichlorophenyl)methanol.
Substitution: Formation of various substituted triarylmethane derivatives.
Wissenschaftliche Forschungsanwendungen
Tris(2,4,5-trichlorophenyl)methane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential use in biological imaging and as a probe for studying cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as an antimicrobial and anticancer agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Tris(2,4,5-trichlorophenyl)methane involves its interaction with specific molecular targets and pathways. The compound can interact with cellular proteins and enzymes, leading to the modulation of various biochemical processes. Its unique structure allows it to bind to specific sites on target molecules, thereby exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(2,4,6-trichlorophenyl)methane
- Tris(2,4-dichlorophenyl)methane
- Tris(4-chlorophenyl)methane
Uniqueness
Tris(2,4,5-trichlorophenyl)methane is unique due to the specific positioning of the chlorine atoms on the phenyl rings, which imparts distinct chemical and physical properties. This unique arrangement influences its reactivity, stability, and interaction with other molecules, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
70757-50-5 |
|---|---|
Molekularformel |
C19H7Cl9 |
Molekulargewicht |
554.3 g/mol |
IUPAC-Name |
1-[bis(2,4,5-trichlorophenyl)methyl]-2,4,5-trichlorobenzene |
InChI |
InChI=1S/C19H7Cl9/c20-10-4-16(26)13(23)1-7(10)19(8-2-14(24)17(27)5-11(8)21)9-3-15(25)18(28)6-12(9)22/h1-6,19H |
InChI-Schlüssel |
NCQDNZGEBCBEEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)C(C2=CC(=C(C=C2Cl)Cl)Cl)C3=CC(=C(C=C3Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


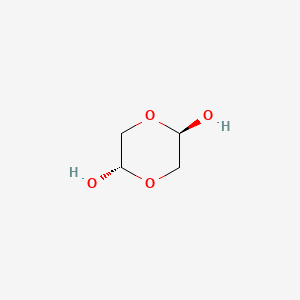
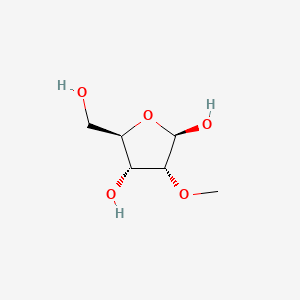

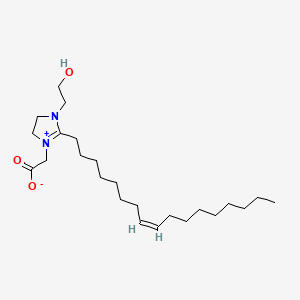
![4-[[3-(2-imidazol-1-ylacetyl)-1,3-thiazolidin-2-yl]methoxy]benzoic acid;hydrochloride](/img/structure/B15183911.png)


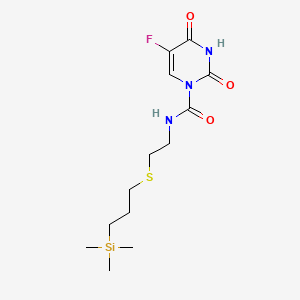
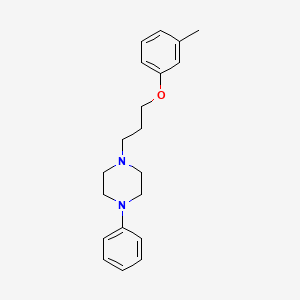
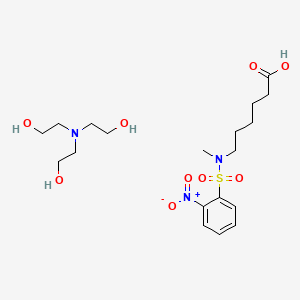

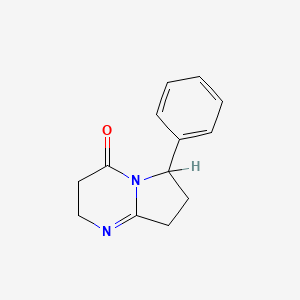
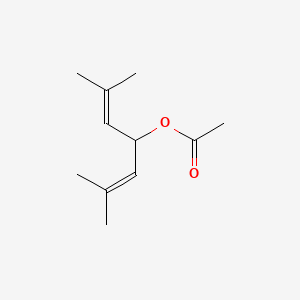
![Sodium 2-[3-[[4,5-dihydro-5-oxo-1,3-diphenyl-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate](/img/structure/B15184004.png)
